

# Application Notes and Protocols: Afuresertib Hydrochloride in Combination with Chemotherapy Agents

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## Compound of Interest

Compound Name: Afuresertib Hydrochloride

Cat. No.: B560029

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## Introduction

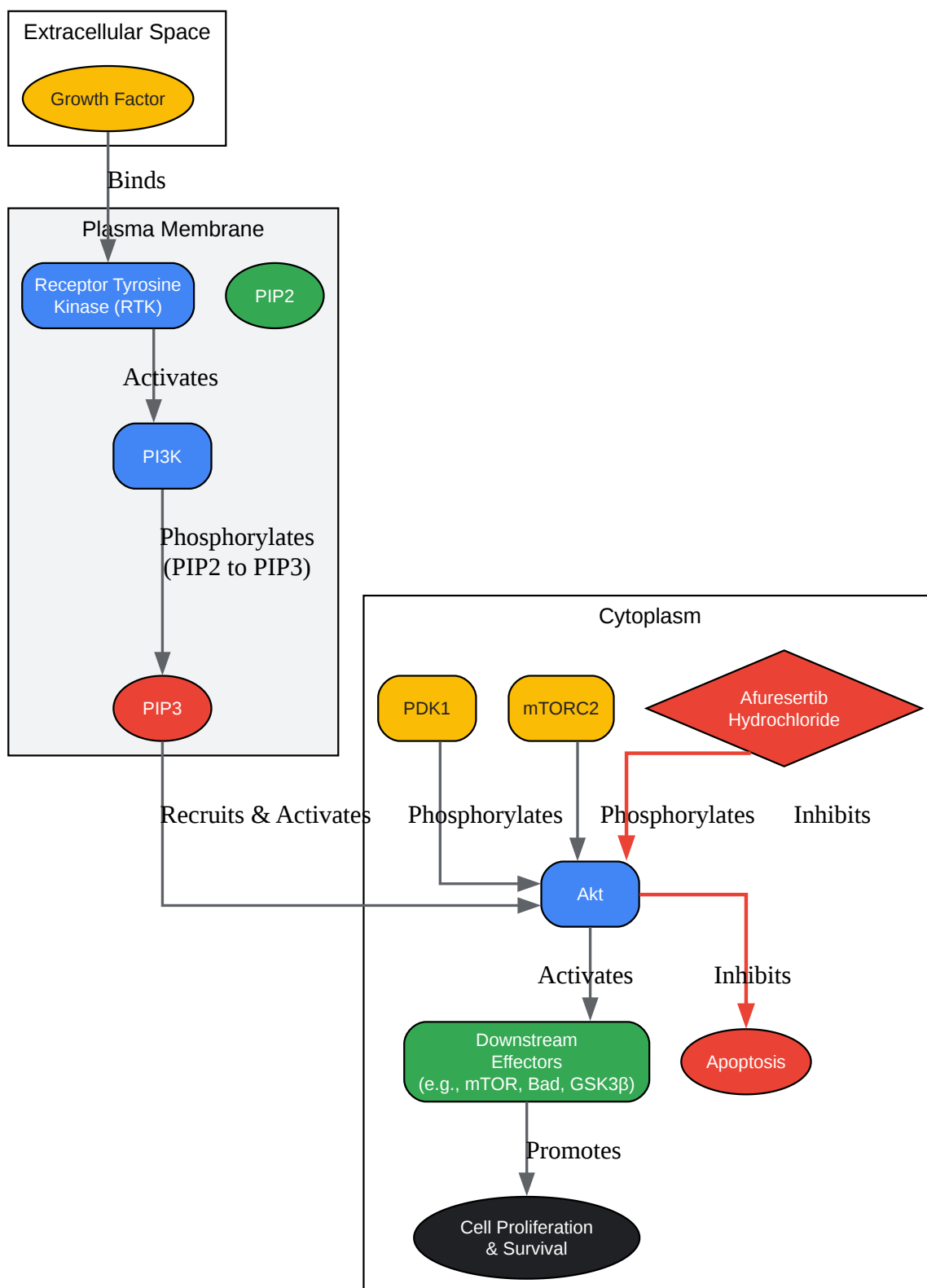
**Afuresertib hydrochloride** (GSK2110183) is an orally bioavailable, potent, and selective pan-Akt kinase inhibitor.[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][3] Dysregulated Akt signaling can contribute to resistance to conventional chemotherapy and radiation.[1] By inhibiting Akt, afuresertib can induce tumor cell apoptosis and inhibit proliferation, making it a promising agent for cancer therapy, particularly in combination with cytotoxic chemotherapy to overcome resistance and enhance anti-tumor efficacy.[1][4]

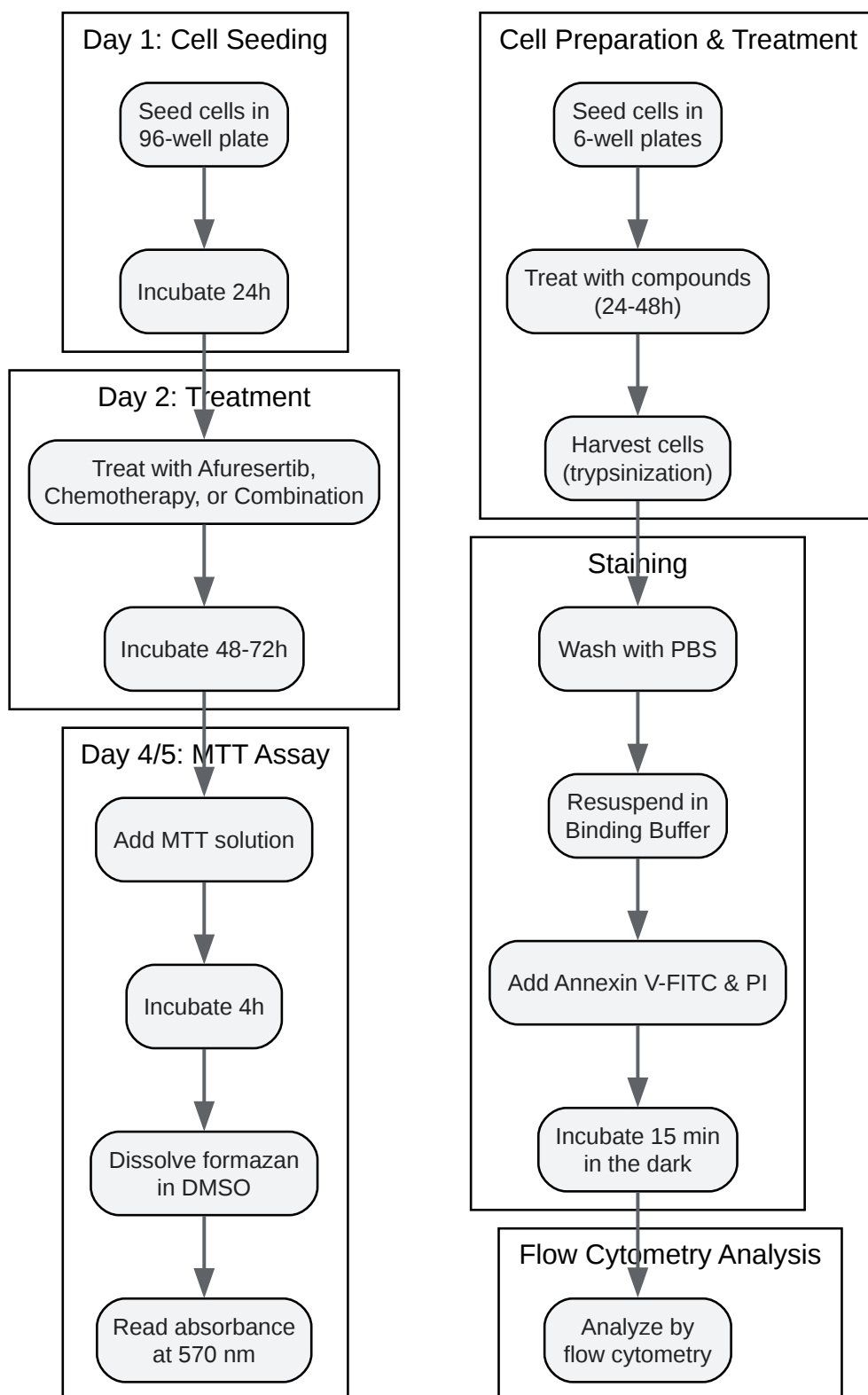
These application notes provide a summary of preclinical and clinical findings for afuresertib in combination with various chemotherapy agents, along with detailed protocols for key experimental assays to evaluate such combinations.

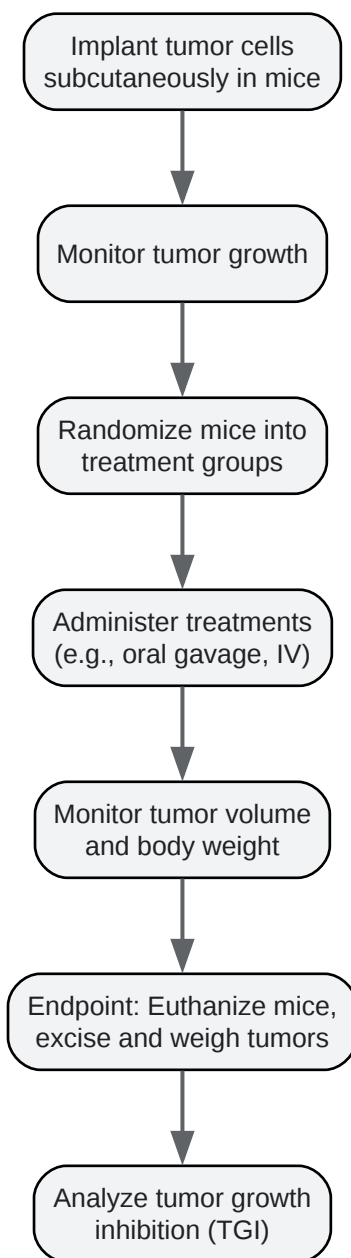
## Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Afuresertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5] Akt is a serine/threonine kinase that acts as a central node in the PI3K signaling cascade. Upon

activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and cell cycle progression, while also stimulating protein synthesis and cell growth through the mTOR pathway. By inhibiting Akt, afuresertib effectively blocks these downstream signaling events, leading to cell cycle arrest and apoptosis.<sup>[1][4]</sup>







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## References

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